2-(2-Naphthoyl)-1-(m-toluoyl)hydrazine

Description

Significance of Hydrazide and Hydrazine (B178648) Derivatives in Chemical Biology

Hydrazide and hydrazine derivatives are organic compounds recognized for their important roles in medicinal chemistry due to a wide range of biological activities. wisdomlib.orgresearchgate.net These compounds, which include the broader class of N,N'-diacylhydrazines, are characterized by an azomethine group and are found in numerous bioactive molecules. wisdomlib.org The functional group (-C(=O)NHNH2) is a key feature of organic acid hydrazides. mdpi.comresearchgate.net

The significance of these derivatives stems from their diverse pharmacological potential, which encompasses antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antimalarial properties. wisdomlib.orgresearchgate.netmdpi.com They are also valuable as intermediates, or synthons, for the synthesis of various five, six, or seven-membered heterocyclic compounds, which themselves have broad biological and industrial applications. mdpi.comresearchgate.net The versatility of hydrazine derivatives also extends to their use in the treatment of diseases like tuberculosis and cancer, although some have been noted for potential health risks which necessitates careful structural modification in drug design. nih.gov

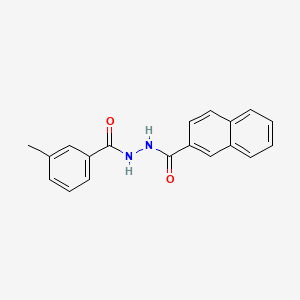

Structural Overview of 2-(2-Naphthoyl)-1-(m-toluoyl)hydrazine and its Core Motifs (Naphthalene and Toluene)

The compound this compound (CAS Number: 83803-96-7) is a specific example of an N,N'-diacylhydrazine. scbt.com Its molecular structure is built upon a central hydrazine (-NH-NH-) bridge. One nitrogen atom of this bridge is acylated with a 2-naphthoyl group, and the other nitrogen is acylated with an m-toluoyl group.

The core motifs of this molecule are:

Naphthalene (B1677914): A polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. This planar and heteroaromatic characteristic allows it to intercalate into DNA, a property that makes naphthalene derivatives valuable for various biological activities. mdpi.com

Toluene (B28343): A benzene ring substituted with a single methyl group. In this compound, the toluoyl group is specifically m-toluoyl, meaning the carbonyl group connecting to the hydrazine is at position 3 of the toluene ring relative to the methyl group. Tolyl compounds are often used as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai

The combination of the rigid N,N'-diacylhydrazine linker with the aromatic naphthalene and toluene moieties results in a molecule with a defined three-dimensional shape that can interact with biological targets.

Historical and Current Relevance of Naphthoyl and Toluoyl Containing Compounds in Drug Discovery

Both the naphthoyl and toluoyl moieties have a significant history and ongoing relevance in the field of drug discovery.

Naphthoyl-containing compounds have been investigated for a range of therapeutic applications. For instance, 1-alkyl-3-(1-naphthoyl)indoles have been synthesized and studied for their interaction with cannabinoid CB1 and CB2 receptors. rti.orgnih.gov The planar nature of the naphthalene ring is a key feature in the design of compounds that can intercalate with DNA, leading to the development of agents with antitumor, antibacterial, and antifungal properties. mdpi.com Derivatives of 3-(1-Naphthoyl)indole have also been explored for their potential in treating neurological disorders, due to a structural resemblance to key neurotransmitters like serotonin, and for their anti-inflammatory properties. bloomtechz.com

Toluoyl-containing compounds , often in the form of p-tolyl or m-tolyl groups, serve as important building blocks in the synthesis of various drugs. ontosight.ai For example, p-tolyl compounds are used as intermediates in the creation of analgesics and antihistamines. ontosight.ai Substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines have been synthesized and evaluated for their antineoplastic (anti-cancer) activity against leukemia and melanoma. nih.gov The presence of the tolyl group can influence the electronic properties and reactivity of a molecule, making it a useful component for medicinal chemists to fine-tune the pharmacological profile of a drug candidate. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-methylbenzoyl)naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-13-5-4-8-16(11-13)18(22)20-21-19(23)17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDWMYGSUBAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232682 | |

| Record name | 2'-(3-Methylbenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83803-96-7 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-(3-methylbenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(3-Methylbenzoyl)-2-naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-(3-Methylbenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(3-methylbenzoyl)-2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and multiplicity. This data is crucial for confirming the presence of the m-toluoyl and naphthoyl moieties and the hydrazine (B178648) linkage. However, no experimental ¹H NMR spectra or chemical shift data for 2-(2-Naphthoyl)-1-(m-toluoyl)hydrazine are available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule, offering a complete map of the compound's carbon skeleton. This analysis would be essential to verify the carbon framework of the naphthyl and m-tolyl groups. A search for these specific data points yielded no results.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Key vibrational modes for this compound would include N-H stretching, C=O (amide) stretching, and aromatic C-H and C=C bending. No published IR or Raman spectra corresponding to this compound could be sourced.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a definitive method for confirming the molecular formula of a synthesized compound. No HRMS data for this compound has been reported.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI-MS is a soft ionization technique used for analyzing large or fragile molecules. While useful for certain hydrazine derivatives, no studies employing MALDI-MS for the analysis of this compound were identified.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions associated with its aromatic systems (naphthyl and toluoyl rings) and the carbonyl (C=O) and hydrazide (-CONHNHCO-) functionalities. The extended conjugation of the naphthyl group, in conjunction with the toluoyl ring and the hydrazide bridge, typically results in strong absorption bands in the UV region. The solvent used for analysis can influence the position and intensity of these bands due to solute-solvent interactions.

Table 1: Representative UV-Vis Spectral Data for Aroylhydrazines

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| ~220-250 | High | π → π* transitions (Aromatic rings) |

| ~270-320 | Moderate to High | π → π* transitions (Conjugated system) |

| >320 | Low | n → π* transitions (Carbonyl groups) |

Note: This table presents typical absorption ranges for compounds with similar functional groups. Actual values for this compound would require experimental measurement.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it elucidates how molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding.

Table 2: Example of Crystallographic Data Obtainable from XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C=O, N-N, C-N). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-N-N). |

| Torsion Angles (°) | The dihedral angles describing the conformation around specific bonds. |

| Hydrogen Bonds | Details of intermolecular hydrogen bonding geometries (donor-acceptor distance, angle). |

Note: The data in this table are parameters that would be determined from an XRD experiment.

Thermal Analysis Techniques in Complex Stability Assessment

Thermal analysis techniques are essential for evaluating the stability of a compound upon heating. They measure changes in physical properties as a function of temperature, providing critical information about decomposition pathways, phase transitions, and thermal stability limits.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting data, a TGA thermogram, plots mass percentage against temperature. This analysis is used to determine the onset temperature of decomposition, which is a key indicator of a compound's thermal stability. For a stable organic molecule like this compound, the TGA curve would typically show a flat plateau at lower temperatures, indicating no mass loss, followed by one or more sharp drops corresponding to its decomposition into volatile fragments. The analysis can reveal if the decomposition occurs in a single step or through multiple stages.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is highly sensitive to thermal events, whether they are exothermic (releasing heat) or endothermic (absorbing heat).

A typical DSC thermogram for a crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. nih.gov The temperature at the peak maximum is taken as the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf). At higher temperatures, exothermic peaks may appear, indicating thermal decomposition. mdpi.com DSC is therefore crucial for determining the melting point, a fundamental physical property and indicator of purity, as well as for studying the energetics of decomposition. mdpi.com

Table 3: Thermal Analysis Data for a Typical Aroylhydrazine Compound

| Analysis Type | Parameter | Typical Value/Observation |

|---|---|---|

| TGA | Onset of Decomposition (Td) | > 200 °C |

| TGA | Residual Mass at 800 °C | < 5% |

| DSC | Melting Point (Tm) | Sharp endothermic peak |

| DSC | Decomposition | Broad exothermic peak(s) at T > Tm |

Note: This table illustrates the type of data obtained from TGA and DSC analyses. Specific values are dependent on the compound's structure and experimental conditions.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined values are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed stoichiometry and is a crucial criterion for assessing its purity.

For this compound, the molecular formula is C₁₉H₁₆N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 4: Elemental Analysis Data for this compound (C₁₉H₁₆N₂O₂)

| Element | Molecular Formula | Theoretical % |

|---|---|---|

| Carbon (C) | C₁₉H₁₆N₂O₂ | 74.98% |

| Hydrogen (H) | C₁₉H₁₆N₂O₂ | 5.30% |

| Nitrogen (N) | C₁₉H₁₆N₂O₂ | 9.20% |

| Oxygen (O) | C₁₉H₁₆N₂O₂ | 10.51% |

Note: Experimental values from analysis should be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

Computational and Theoretical Investigations in Chemical Biology and Drug Design

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(2-Naphthoyl)-1-(m-toluoyl)hydrazine, DFT calculations would provide significant insights into its intrinsic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them. The analysis would reveal the preferred spatial orientation of the naphthoyl, toluoyl, and hydrazine (B178648) moieties, which is critical for understanding its interactions with biological targets.

A hypothetical data table for the optimized geometry of the most stable conformer might look like this:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (Naphthoyl) | --- | --- | --- |

| C=O (Toluoyl) | --- | --- | --- |

| N-N | --- | --- | --- |

| C-N (Naphthoyl) | --- | --- | --- |

| C-N (Toluoyl) | --- | --- | --- |

| N-N-C (Toluoyl) | --- | --- | --- |

| N-N-C (Naphthoyl) | --- | --- | --- |

| O=C-N-N | --- | --- | --- |

Note: The values in this table are placeholders as specific data for this compound is unavailable.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential Surfaces)

Understanding the electronic properties of a molecule is fundamental to predicting its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around the molecule. This map is color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and positive potential near the N-H protons of the hydrazine linker, identifying these as key sites for intermolecular interactions.

A hypothetical data table for electronic properties could be:

| Property | Value (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap | --- |

Note: The values in this table are placeholders as specific data for this compound is unavailable.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for assigning experimental spectra and confirming the molecular structure. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can help in the interpretation of experimental vibrational spectra, with each calculated frequency corresponding to a specific vibrational mode of the molecule.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a protein target.

Binding Mode Prediction and Interaction Analysis with Protein Active Sites

In a molecular docking study of this compound, the molecule would be docked into the active site of a biologically relevant protein. The simulation would generate multiple possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The top-ranked poses would be analyzed to understand the specific interactions between the ligand and the protein's active site residues. This analysis would identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The naphthyl and toluoyl groups would likely engage in hydrophobic and π-stacking interactions, while the hydrazine linker and carbonyl groups could form hydrogen bonds with polar amino acid residues.

A hypothetical data table for docking interactions might include:

| Interacting Residue | Interaction Type | Distance (Å) |

| --- | Hydrogen Bond | --- |

| --- | Hydrophobic | --- |

| --- | π-π Stacking | --- |

Note: The values in this table are placeholders as specific data for this compound is unavailable.

Correlation with Experimental Biological Activity

A crucial aspect of computational drug design is to establish a correlation between the predicted binding affinities from molecular docking and the experimentally determined biological activities of a series of compounds. If a good correlation is found, the docking protocol can be considered reliable for predicting the activity of new, untested compounds. For this compound, if experimental data on its biological activity were available, the calculated docking score or binding energy could be compared to this data. A strong correlation would suggest that the computational model accurately captures the key determinants of biological activity and could be used to guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For diacylhydrazine derivatives, including "this compound," QSAR and three-dimensional QSAR (3D-QSAR) models serve as predictive tools to guide the synthesis of novel analogs with enhanced potency. These models are particularly prevalent in the development of diacylhydrazines as insecticides and herbicides. mdpi.comnih.gov

In a typical 3D-QSAR study involving diacylhydrazine analogs, a training set of compounds with known biological activities is aligned based on a common scaffold. nih.govmdpi.com From this alignment, molecular interaction fields are calculated using probes to map steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the molecules. Two of the most common 3D-QSAR methods applied to this class of compounds are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For instance, in a study on N,N'-diacylhydrazines with antifungal activity, a CoMFA model was developed that correlated the steric and electronic fields with the compounds' efficacy. nih.gov Such models can generate contour maps that visualize the regions where modifications to the chemical structure are likely to increase or decrease biological activity. For a hypothetical 3D-QSAR model of "this compound" and its analogs, the contour maps might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another to enhance binding to a target receptor.

The statistical robustness of these models is critical and is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model of Diacylhydrazine Analogs

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.68 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.95 | Represents the fit of the model to the training set data. |

| SEE (Standard Error of Estimate) | 0.25 | Measures the goodness of fit of the regression model. |

| F-value | 120.5 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 5 | The number of principal components that yields the highest q². |

These models ultimately provide rational guidance for the structural modification of lead compounds to improve their biological activity. nih.govacs.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for "this compound" would be constructed based on the structural features of a set of active diacylhydrazine analogs. This model would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygens), hydrogen bond donors (e.g., the N-H group), hydrophobic regions (e.g., the naphthyl and toluoyl rings), and aromatic rings.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore features. mdpi.comnih.gov This process allows for the rapid and cost-effective identification of potential hit compounds with diverse chemical scaffolds that are predicted to have the desired biological activity.

The virtual screening workflow typically involves the following steps:

Library Preparation: Large databases of chemical compounds, such as those from Enamine or ZINC, are prepared for screening. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Pharmacophore-Based Screening: The chemical library is filtered using the developed pharmacophore model. Only molecules that can adopt a conformation that matches the pharmacophore's features are retained.

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking into a model of the biological target's active site. This step predicts the binding orientation and affinity of the compounds.

Hit Selection and Prioritization: Based on docking scores, binding interactions, and other criteria like drug-likeness, a final set of promising compounds is selected for experimental testing. mdpi.com

Table 2: Hypothetical Pharmacophore Features for a Diacylhydrazine Agonist

| Feature | Type | Number of Features | Geometric Constraints (Å) |

| HBA | Hydrogen Bond Acceptor | 2 | Distance to HBD: 4.5-5.0 |

| HBD | Hydrogen Bond Donor | 1 | Distance to HBA: 4.5-5.0 |

| HY | Hydrophobic | 1 | Distance to AR1: 3.0-3.5 |

| AR | Aromatic Ring | 2 | Distance between centroids: 6.0-7.0 |

This approach has been successfully used to discover novel inhibitors for a wide range of biological targets and could be instrumental in identifying new diacylhydrazine derivatives with unique biological profiles. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed understanding of the dynamic behavior of a ligand-receptor complex at an atomic level over time. While QSAR and docking provide static pictures, MD simulations can reveal crucial information about the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. thaiscience.info

For "this compound," an MD simulation would typically be performed after a docking study to validate the predicted binding mode and assess its stability. The simulation would start with the docked complex solvated in a water box with appropriate ions to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can provide insights into:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Key Interactions: The persistence of hydrogen bonds and hydrophobic interactions between the ligand and the protein throughout the simulation can confirm the key residues responsible for binding. thaiscience.info

Conformational Changes: MD can reveal subtle or significant conformational changes in the protein's active site induced by the ligand, which are often essential for biological activity. nih.gov

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Table 3: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

| Parameter | Setting | Purpose |

| Force Field | CHARMM27 / AMBER | Describes the potential energy of the system. |

| Water Model | TIP3P | Explicit solvent model. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Physiological pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Naphthalene (B1677914) and Toluene (B28343) Substitutions on Activity Profiles

The specific choice of a 2-naphthoyl group and an m-toluoyl group in 2-(2-Naphthoyl)-1-(m-toluoyl)hydrazine is significant for its activity profile. The larger, more lipophilic naphthalene ring can engage in hydrophobic interactions within the binding pocket of a target protein. Studies on related diacylhydrazine insecticides have shown that the nature and position of substituents on the aromatic rings are critical. For instance, in a series of diacylhydrazine derivatives, the introduction of a methyl group on the benzoyl ring, as seen in the m-toluoyl moiety, has been shown to influence insecticidal activity. The relative position of this methyl group (ortho, meta, or para) can fine-tune the compound's efficacy against different insect species, highlighting the importance of a precise fit within the receptor.

While specific data for this compound is not extensively available, the SAR of analogous compounds provides valuable insights. For example, in a study of diacylhydrazine derivatives targeting the ecdysone (B1671078) receptor, the nature of the aromatic group was found to be a key determinant of activity.

Table 1: Illustrative Structure-Activity Relationship of Diacylhydrazine Analogs This table is a representative example based on general findings in the field of diacylhydrazine insecticides and does not represent specific data for this compound.

| Compound ID | Aromatic Group 1 | Aromatic Group 2 | Relative Activity |

|---|---|---|---|

| Analog A | Phenyl | Phenyl | Moderate |

| Analog B | 4-Chlorophenyl | Phenyl | High |

| Analog C | 2-Naphthyl | Phenyl | Variable |

Strategic Molecular Modifications for Enhanced Efficacy and Selectivity

To enhance the efficacy and selectivity of lead compounds like this compound, strategic molecular modifications are employed. These can include:

Substitution on Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the naphthalene and toluene rings can modulate lipophilicity, electronic properties, and steric interactions. This can lead to improved binding affinity and selectivity for the target receptor over off-target proteins.

Isosteric Replacement: Replacing the naphthalene or toluene rings with other aromatic or heteroaromatic systems can explore new binding interactions and potentially improve pharmacokinetic properties.

Modification of the Hydrazide Linker: Altering the hydrazide core, for instance, by alkylation or incorporation into a heterocyclic system, can change the compound's conformational preferences and hydrogen bonding patterns, leading to altered biological activity.

The goal of these modifications is to optimize the interactions with the target, thereby increasing potency and reducing the likelihood of binding to other proteins that could cause unwanted side effects.

Principles of Multitarget-Directed Ligand Design

Chronic and complex diseases often involve multiple biological pathways. The concept of multitarget-directed ligands (MTDLs) aims to design single molecules that can interact with two or more distinct targets simultaneously. This approach can offer advantages over combination therapies, such as improved efficacy, reduced risk of drug-drug interactions, and better patient compliance.

In the context of hydrazide-containing compounds, MTDL design could involve integrating pharmacophoric elements known to interact with different targets into a single molecular scaffold. For a hypothetical derivative of this compound, this could mean that the naphthoyl moiety is designed to interact with one receptor, while the toluoyl portion is tailored to bind to a second, distinct target. The hydrazide linker would serve as the scaffold connecting these two pharmacophores.

Hybridization Approaches in Scaffold Optimization

Molecular hybridization is a strategy in drug design that involves combining two or more distinct pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. This approach aims to create a new chemical entity with an improved activity profile, potentially acting on multiple targets or having a synergistic effect.

Biological and Pharmacological Research Applications of 2 2 Naphthoyl 1 M Toluoyl Hydrazine Analogs

Anticancer and Antitumor Activity Investigations

The quest for novel and more effective chemotherapeutic agents has led to the exploration of various synthetic compounds, including those with a hydrazide-hydrazone moiety. mdpi.com This structural feature is recognized for its role in a range of biological activities, including anticancer effects. mdpi.com When combined with aromatic systems like naphthalene (B1677914), the resulting analogs demonstrate significant cytotoxic potential against cancer cells. mdpi.com

The anticancer effects of naphthoyl hydrazine (B178648) analogs are attributed to several complex cellular and molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells. mdpi.comnih.gov Phthalazine derivatives, which are structurally related to the naphthoyl scaffold, have been shown to induce DNA damage and apoptosis by inhibiting enzymes like topoisomerase II. nih.gov Studies on other heterocyclic compounds have demonstrated that they can trigger apoptosis through various biochemical events, including the activation of caspases, loss of mitochondrial membrane potential, and the release of cytochrome c. nih.gov

Another significant mechanism is the inhibition of angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth and metastasis. mdpi.com This is often achieved by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). nih.govmdpi.com Several kinase inhibitors with structures analogous to benzodiazines have shown potent inhibitory activity against VEGFR-2. nih.gov By blocking the VEGF/VEGFR signaling pathway, these compounds can effectively cut off the nutrient and oxygen supply to tumors, thereby impeding their growth. nih.govnih.gov

Furthermore, some hydrazide derivatives exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.com For instance, certain quinoline (B57606) hydrazides cause cell cycle arrest at the G1 phase, which is associated with the upregulation of cell cycle-regulating proteins. mdpi.com

Analogs featuring the naphthalene and hydrazide-hydrazone structures have been evaluated against a diverse panel of human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity. Naphthalene-substituted triazole spirodienones, for example, displayed potent antiproliferative effects against breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC50 values in the sub-micromolar range. nih.gov Similarly, hydrazide derivatives incorporating a quinoline moiety showed greater cytotoxic effects on neuroblastoma cell lines (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com

The table below summarizes the reported in vitro cytotoxic activity of various analogs against selected cancer cell lines.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 to 0.26 µM | nih.gov |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 to 0.72 µM | nih.gov |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 to 2.00 µM | nih.gov |

| Quinoline Hydrazide-Hydrazones | SH-SY5Y (Neuroblastoma) | High (96% viability reduction by some analogs) | mdpi.com |

| Quinoline Hydrazide-Hydrazones | Kelly (Neuroblastoma) | High (82% viability reduction by some analogs) | mdpi.com |

| Quinoline Hydrazide-Hydrazones | MCF-7 (Breast) | Low to Moderate (5-33% viability reduction) | mdpi.com |

| Naphthoquinone-based Hydrazones | HL-60 (Leukemia) | Highly potent (one analog 3x more cytotoxic than doxorubicin) | nih.gov |

| Naphthoquinone-based Hydrazones | General Cancer Cells | IC50 values from 2.90-12.40 µM for one analog | nih.gov |

Retinoid X Receptors (RXRs), particularly RXRα, are ligand-activated transcription factors that play a crucial role in regulating cell differentiation, proliferation, and apoptosis. RXRs function by forming heterodimers with other nuclear receptors, thereby controlling the expression of a wide array of genes. This central role makes RXRα an attractive target for cancer therapy. Research into novel hydrazine-1-carboxamide derivatives has identified them as potential RXRα antagonists. researchgate.net By binding to RXRα, these antagonists can modulate its transcriptional activity, offering a pathway to inhibit the growth of cancer cells. Studies have identified compounds that bind to RXRα with micromolar affinity and inhibit the growth of cervical and liver cancer cells, while showing low cytotoxicity to non-malignant cells. researchgate.net

Antimicrobial Activity Assessments

The hydrazide-hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Analogs incorporating this moiety, particularly when combined with planar aromatic systems like naphthalene, have shown promising activity against a wide range of pathogenic bacteria and fungi.

Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies on various analogs have shown potent effects against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Bacillus subtilis. nih.govnih.govnih.gov Some nitrofurazone (B1679002) analogs containing the hydrazide-hydrazone moiety exhibited exceptionally strong bactericidal effects against Staphylococcus and Bacillus species, with Minimum Inhibitory Concentration (MIC) values as low as 0.002 µg/mL. nih.gov

Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, although often at higher concentrations compared to Gram-positive strains. nih.gov For instance, monomeric robenidine (B1679493) analogues showed promising activity against E. coli with MIC values of 16 µg/mL. nih.gov The antibacterial mechanism of some naphthyl-substituted derivatives is thought to involve the disruption of the bacterial cell membrane. nih.gov

The table below summarizes the antibacterial activity of representative hydrazone and naphthoquinone analogs.

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Nitrofurazone-Hydrazone Analogs | Staphylococcus spp. | 0.002–7.81 µg/mL | nih.gov |

| Nitrofurazone-Hydrazone Analogs | Bacillus spp. | 0.002–7.81 µg/mL | nih.gov |

| Naphthyl-pyrazole Hydrazones | S. aureus (MRSA) | As low as 1.56 µg/mL | nih.gov |

| Naphthyl-pyrazole Hydrazones | A. baumannii | As low as 1.56 µg/mL | nih.gov |

| Monomeric Robenidine Analogs | E. coli | 16 µg/mL | nih.gov |

| Monomeric Robenidine Analogs | P. aeruginosa | 32 µg/mL | nih.gov |

| 2-Amino-1,4-naphthoquinone Derivatives | S. aureus | 31.2 µg/mL | scielo.br |

| 2-Amino-1,4-naphthoquinone Derivatives | B. cereus | 31.2 µg/mL | scielo.br |

Hydrazine-based compounds are also recognized as promising leads for the development of novel antifungal drugs. nih.gov Research has demonstrated their efficacy against a variety of fungal pathogens, including multiple species of Candida, which are responsible for opportunistic infections in humans. nih.govnih.gov Certain hydrazide derivatives have shown potent activity against both standard and drug-resistant clinical isolates of Candida albicans. nih.govresearchgate.net

The antifungal activity is influenced by the specific chemical substitutions on the core structure. For example, in one study of hydrazine-based pyrrolidine-2-ones, an analog with a para-chlorophenyl moiety was found to be highly effective against C. albicans. nih.gov Conversely, bulky groups like a naphthyl substituent sometimes resulted in lower potency, suggesting that steric factors can play a crucial role in the compound's interaction with its fungal target. nih.gov The mechanism of action for some analogs involves increasing the permeability of the fungal cell membrane and inducing oxidative damage. nih.gov

The table below highlights the antifungal spectrum of some hydrazide-containing compounds.

| Compound Class | Fungal Strain | Reported Activity | Source |

|---|---|---|---|

| Hydrazine-based pyrrolidine-2-ones | Candida albicans (wild-type) | Potent (e.g., MIC = 9.6 µg/mL for one analog) | nih.gov |

| Hydrazine-based pyrrolidine-2-ones | Drug-resistant C. albicans | Effective against clinical isolates | nih.gov |

| N'-Phenylhydrazides | Fluconazole-resistant C. albicans | Higher activity than fluconazole | researchgate.net |

| Steroidal Hydrazones | Various fungal strains | Moderate to good (MIC: 0.37–3.00 mg/mL) | mdpi.com |

| Nitrofurazone-Hydrazone Analogs | Yeasts | Wide spectrum of activity | nih.gov |

Investigation of Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance necessitates novel strategies, including the development of compounds that can overcome or investigate bacterial defense mechanisms. Analogs of 2-(2-Naphthoyl)-1-(m-toluoyl)hydrazine, specifically those belonging to the acylhydrazone class, have been explored in this context. Research has focused on their ability to target mechanisms such as multidrug efflux pumps, which bacteria use to expel antibiotics. researchgate.netdokumen.pub

For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were specifically designed to target the multidrug and toxic compound extrusion (MATE) efflux pump. researchgate.net Overexpression of efflux pumps, such as P-glycoprotein (P-gp), is a known factor in the development of drug resistance. nih.govmdpi.com Furthermore, studies on photoswitchable cystobactamids, which incorporate an acylhydrazone moiety, have shown that their sensitivity towards bacterial resistance factors can be controlled by light. nih.govresearchgate.net This demonstrates the utility of acylhydrazone analogs as tools to probe and potentially modulate complex resistance pathways in bacteria. nih.govresearchgate.net

Anti-inflammatory Research

Hydrazide-hydrazone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. The N-acylhydrazone scaffold, present in this compound, is a key feature in several compounds investigated for their ability to modulate inflammatory responses.

In a notable study, three regioisomeric naphthyl-N-acylhydrazone analogs—LASSBio-2039, LASSBio-2040, and LASSBio-2041—were evaluated in acute inflammation models. All three compounds, when administered at doses of 1, 10, or 30 µmol/kg, significantly reduced leukocyte migration, as well as the production of nitric oxide (NO) and interleukin-1β (IL-1β). LASSBio-2039 also demonstrated a direct dose-dependent reduction in leukocyte migratory capacity in vitro. These findings suggest that the anti-inflammatory effects are potent and may be mediated by direct action on immune cells.

| Compound | Dose (µmol/kg) | Effect on Leukocyte Migration | Effect on Nitric Oxide (NO) Production | Effect on Interleukin-1β (IL-1β) Production |

|---|---|---|---|---|

| LASSBio-2039 | 1, 10, 30 | Significant Reduction | Significant Reduction | Significant Reduction |

| LASSBio-2040 | 1, 10, 30 | Significant Reduction | Significant Reduction | Significant Reduction |

| LASSBio-2041 | 1, 10, 30 | Significant Reduction | Significant Reduction | Significant Reduction |

Antituberculosis Activity

The hydrazide functional group is a cornerstone of antitubercular therapy, with isoniazid (B1672263) being a primary example. Consequently, analogs of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Research has shown that N-(2-Naphthyl)glycine hydrazide analogues exhibit potent inhibitory action against the virulent H37Rv strain of M. tuberculosis. Several compounds in this class, including N-(2-Naphthyl)alanine hydrazide and 3-(2-naphthylamino)butyric acid hydrazide, were effective at concentrations ranging from 0.5 to 10.0 µg/mL. c19early.org Crucially, these compounds also retained significant activity against strains of M. tuberculosis that were resistant to isoniazid and streptomycin, indicating a potentially different mechanism of action or the ability to overcome common resistance pathways. c19early.org

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity against Resistant Strains |

|---|---|---|

| N-(2-Naphthyl)alanine hydrazide (3) | 0.5 - 10.0 | Significant |

| N-methyl-N-(2-naphthyl)glycine hydrazide (5) | 0.5 - 10.0 | Significant |

| N-(6-methoxy-2-naphthyl)glycine hydrazide (7) | 0.5 - 10.0 | Significant |

| 3-(2-naphthylamino)butyric acid hydrazide (23) | 0.5 - 10.0 | Significant |

Antiviral Activity Studies (e.g., SARS-CoV-2)

In the search for effective antiviral agents, particularly against SARS-CoV-2, various chemical scaffolds have been investigated. While research on this compound itself is not prominent, its broader class of acylhydrazone derivatives has been the subject of in-silico and preliminary studies.

Molecular docking studies have been employed to predict the inhibitory potential of acylhydrazone analogs against key viral targets. nih.gov For example, acylhydrazone-oxazole hybrids and pyrazole-hydrazone ligands have been evaluated computationally for their binding affinity to the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. mdpi.comtandfonline.com These studies revealed that certain acylhydrazone derivatives could fit into the enzyme's active site with favorable binding energies, suggesting they may act as inhibitors. mdpi.comtandfonline.com Additionally, some N-acylhydrazone-thiazole compounds have been reported as potentially beneficial in the context of COVID-19. c19early.orgc19early.org These findings, though preliminary, highlight the potential of the acylhydrazone scaffold in the design of novel antiviral therapeutics.

Interactions with Biomolecules: DNA Binding Studies

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. The structural features of diacylhydrazine analogs, particularly those containing planar aromatic systems like the naphthyl group, make them candidates for DNA binding agents.

Studies on related acridine (B1665455) N-acylhydrazone derivatives have shown that these molecules can interact with calf thymus DNA (ctDNA). The planar acridine core is capable of inserting itself between the base pairs of the DNA double helix. Molecular docking studies on other diacylhydrazine derivatives have further elucidated possible interaction sites within the DNA structure. nih.govscilit.com These computational models help to visualize how the flexible diacylhydrazine bridge and its substituents can position themselves within the grooves of the DNA helix or interact with the phosphate (B84403) backbone.

Mechanism of DNA Interaction (e.g., Intercalation)

The primary mechanism by which many planar aromatic compounds interact with DNA is intercalation. This process involves the molecule "slipping in" between the stacked base pairs of the DNA helix, causing a distortion of the structure that can interfere with cellular processes like replication and transcription. bohrium.com

For acridine-hydrazone derivatives, this intercalative binding has been confirmed through spectroscopic methods. The binding constants (Kb) for these compounds were found to be in the range of 1.01–3.18 × 10³ M⁻¹, suggesting a moderate binding affinity. Further evidence of intercalation can be obtained from viscosity measurements of DNA solutions; as molecules intercalate, they lengthen the DNA helix, leading to an increase in viscosity. researchgate.net Research on spiro-acridine derivatives has also shown their ability to intercalate DNA at the active site of topoisomerase IIα, effectively poisoning the enzyme. lookchem.com

Enzyme Inhibition and Modulation Studies

Analogs of this compound have been identified as inhibitors of a wide range of enzymes, underscoring their therapeutic potential. The hydrazone scaffold is versatile and has been incorporated into inhibitors for various enzyme classes.

Hydrolase Inhibition: Certain benzylidenehydrazine (B8809509) derivatives have been shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Kinetic studies revealed that these compounds can act as non-competitive inhibitors of α-amylase.

Topoisomerase Inhibition: Spiro-acridine derivatives, which contain a hydrazone-related structure, have been identified as specific inhibitors of human topoisomerase IIα. lookchem.com They function by intercalating into the DNA at the enzyme's active site, which prevents the re-ligation of the DNA strand and leads to cell death. lookchem.com

Other Enzyme Targets: Research into antitubercular agents has identified a hydrazide–hydrazone adamantane (B196018) compound as a probable inhibitor of MmpL3, a critical transporter protein in Mycobacterium tuberculosis responsible for exporting mycolic acids to the cell wall. In a different context, photoswitchable cystobactamids containing an acylhydrazone moiety have been shown to inhibit bacterial gyrase, an enzyme essential for DNA replication. nih.gov

Carbonic Anhydrase (CA II, CA IX, CA XII) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH, CO2 homeostasis, and various physiological processes. nih.govmdpi.com Specific isoforms are established therapeutic targets; for instance, CA II is targeted for glaucoma, while the tumor-associated isoforms CA IX and CA XII are pursued for anticancer therapies due to their role in tumor acidification and progression. nih.govnih.govwikipedia.orgresearchgate.net

The primary classes of CA inhibitors are sulfonamides and their bioisosteres, which bind directly to the zinc ion in the enzyme's active site. mdpi.comnih.gov While extensive research exists on various scaffolds like coumarins and carboxylates as selective CA IX and XII inhibitors nih.govresearchgate.net, the investigation of this compound and its direct analogs as CA inhibitors is not prominently featured in the current body of scientific literature. The development of isoform-specific inhibitors remains a significant challenge, as many compounds inhibit multiple CA isoforms, which can lead to off-target effects. mdpi.com The focus of research has been on established zinc-binding groups, and the potential for the diaroylhydrazine scaffold to interact with these enzymes remains an area for future exploration.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating cholinergic neurotransmission. mdpi.com Inhibitors of these enzymes are cornerstone therapies for Alzheimer's disease, aiming to increase acetylcholine levels in the brain to improve cognitive function. mdpi.commdpi.comresearchgate.net

Analogs based on the N-acylhydrazone and benzohydrazide (B10538) scaffold have been designed and synthesized as potent cholinesterase inhibitors. nih.govnih.govmdpi.com Studies have shown that these compounds can act as dual inhibitors, targeting both AChE and BChE, or exhibit selectivity for one enzyme over the other. nih.govmdpi.com For example, a series of novel 2-benzoylhydrazine-1-carboxamides demonstrated dual inhibition of both enzymes, with IC50 values for AChE ranging from 44–100 µM and from 22 µM for BChE. mdpi.com Another study on arylcarbamate-N-acylhydrazone derivatives identified compounds with potent and selective inhibitory activity against BChE. nih.gov Compound 10c from this series was a particularly potent BChE inhibitor, with an IC50 value of 0.07 µM, which is significantly more potent than the reference drug donepezil (B133215) (IC50 = 3.54 µM). nih.gov Kinetic studies revealed a non-competitive inhibition mechanism for this compound. nih.gov

The inhibitory activity of these analogs is influenced by the nature and position of substituents on the aromatic rings. Molecular docking studies suggest these compounds can bind near the catalytic triad (B1167595) of the enzymes through non-covalent interactions. nih.govmdpi.com

| Compound Class | Target Enzyme | Key Finding (IC50 values) | Reference |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BChE | Starting from 22 µM | mdpi.com |

| Arylcarbamate-N-acylhydrazones (e.g., 10c) | BChE | 0.07 µM | nih.gov |

| Donepezil (Reference) | BChE | 3.54 µM | nih.gov |

α-Glucosidase and Protein Tyrosine Phosphate 1B (PTP1B) Inhibition

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into monosaccharides. nih.gov Inhibiting this enzyme can delay carbohydrate absorption and lower post-meal blood glucose levels, making it a key strategy in managing type 2 diabetes. nih.govnih.gov Similarly, Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govjuniperpublishers.compatsnap.com Overactivity of PTP1B is linked to insulin resistance, and its inhibition is considered a promising therapeutic approach for type 2 diabetes and obesity. nih.govjuniperpublishers.comresearchgate.net

Research has demonstrated that hydrazone-containing hybrids are effective α-glucosidase inhibitors. rsc.org A study on novel coumarin–hydrazone hybrids identified compounds with significant α-glucosidase inhibitory potential, with IC50 values ranging from 2.39–57.52 μM, far more potent than the standard drug acarbose (B1664774) (IC50 = 873.34 μM). rsc.org In silico analysis indicated that the hydrazone moiety is a crucial pharmacophore for binding to the enzyme's active site. rsc.org Other studies on different heterocyclic scaffolds have also yielded potent α-glucosidase inhibitors, highlighting the broad potential of various chemical structures in this area. mdpi.comdovepress.com

While the diaroylhydrazine scaffold's activity against PTP1B is less specifically documented in the provided context, the development of potent and selective small-molecule PTP1B inhibitors is a major focus of drug discovery. nih.gov The primary challenge lies in achieving selectivity over other highly homologous protein tyrosine phosphatases. juniperpublishers.com

| Compound Class | IC50 Value (μM) | Reference |

|---|---|---|

| Coumarin–hydrazone hybrids (e.g., 7c) | 2.39 ± 0.05 | rsc.org |

| Acarbose (Standard) | 873.34 ± 1.67 | rsc.org |

| 1,2-Benzothiazine-N-arylacetamides (e.g., 12a) | 18.25 | mdpi.com |

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.gov By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov This makes FAAH an attractive therapeutic target. nih.govmdpi.comresearchgate.net

FAAH modulators are molecules that can regulate the enzyme's activity. mdpi.com While many FAAH inhibitors are covalent modifiers that react with a catalytic serine residue nih.gov, non-covalent and allosteric modulators are also being explored. liberty.edu The search for FAAH inhibitors has included a wide range of chemical structures, including natural products like flavonoids and phytocannabinoids. nih.govmdpi.com Although the specific activity of this compound analogs as FAAH modulators is not detailed in the available research, the diverse chemical space of FAAH inhibitors suggests that novel scaffolds could be successfully developed.

Immunomodulatory Properties

The hydrazine and hydrazone functionalities are present in various compounds that have been investigated for their effects on the immune system. Research into derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters has revealed differential and dose-dependent immunoregulatory properties. nih.gov One compound from this series strongly inhibited the secondary humoral immune response and the proliferative response of mouse splenocytes to mitogens. nih.gov This suggests that the hydrazine core can be incorporated into structures that modulate immune responses. Furthermore, the "cholinergic anti-inflammatory pathway" highlights a link between cholinesterase activity and the immune system, suggesting that cholinesterase inhibitors could also have immunomodulatory effects. mdpi.com

Explorations in Neurodegenerative Disease Therapeutics (e.g., Alzheimer's, Parkinson's)

The development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's is a significant challenge due to their multifactorial nature. mdpi.com The primary strategy for Alzheimer's disease has been the use of AChE inhibitors to manage symptoms by boosting cholinergic neurotransmission. mdpi.comresearchgate.netmdpi.com As discussed in section 6.7.2, N-acylhydrazone and related analogs have shown promise as potent cholinesterase inhibitors, making them relevant candidates for further exploration in this context. nih.govmdpi.com

Beyond cholinesterase inhibition, the hydrazide scaffold has been implicated in other relevant pathways. Hydrazides have been identified as potent transition-state analogues for glutaminyl cyclase, an enzyme that catalyzes the formation of pyroglutamate (B8496135) amyloid-beta (Aβ) peptides, which are major components of the amyloid plaques found in Alzheimer's disease. nih.gov Inhibiting this enzyme is a potential therapeutic strategy to reduce the formation of these pathogenic peptides. nih.gov The multitarget-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple targets involved in the disease cascade (e.g., cholinesterases, Aβ aggregation, metal chelation), is a powerful strategy for complex diseases like Alzheimer's. mdpi.comresearchgate.net The versatility of the diaroylhydrazine scaffold makes it a potentially valuable platform for designing such multi-target agents.

Future Directions and Emerging Research Avenues

Development of Next-Generation N,N'-Diacylhydrazine Therapeutics

The core structure of N,N'-diacylhydrazines offers a flexible platform for synthetic modification, allowing for the creation of next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. Future research will likely focus on several key areas of development:

Scaffold Diversification: While many existing diacylhydrazines have been developed as insecticides, their structural features are amenable to targeting a range of human therapeutic targets. researchgate.net Future synthetic efforts will likely involve the introduction of novel aromatic and heterocyclic moieties to explore new chemical space and biological activities. The incorporation of complex ring systems and diverse functional groups can lead to compounds with improved binding affinities and target specificity.

Mechanism-Based Design: A deeper understanding of the molecular interactions between diacylhydrazines and their biological targets will enable more rational, mechanism-based drug design. This approach moves beyond traditional high-throughput screening to the creation of molecules tailored to interact with specific binding sites, potentially leading to fewer off-target effects.

Hybrid Molecules: The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a growing trend in drug discovery. Diacylhydrazine scaffolds can be integrated with other known bioactive fragments to create hybrid molecules with dual or synergistic modes of action. This strategy could be particularly effective in addressing complex multifactorial diseases.

The development of these next-generation therapeutics will be heavily reliant on innovative synthetic methodologies that allow for the efficient and diverse production of new diacylhydrazine analogues.

Expanding the Biological Target Landscape

Historically, the most well-characterized biological targets for diacylhydrazines have been insect ecdysone (B1671078) receptors, leading to their successful application as insecticides. nih.gov However, the inherent chemical versatility of this class of compounds suggests a much broader potential range of biological targets. Emerging research is beginning to explore these new horizons:

Antimicrobial and Antiviral Applications: The diacylhydrazine scaffold is being investigated for its potential as an antimicrobial and antiviral agent. By modifying the substituents on the aromatic rings, it is possible to tune the electronic and steric properties of the molecule to interact with microbial or viral proteins.

Anticancer Therapeutics: Some diacylhydrazine derivatives have shown promise as anticancer agents. nih.gov Future research will likely focus on identifying specific cancer-related targets, such as kinases, proteases, or protein-protein interactions, that can be modulated by this chemical class. The development of diacylhydrazines as microtubule stabilizers is one such promising avenue. nih.gov

Herbicidal and Fungicidal Activity: Beyond insecticides, diacylhydrazines are also being explored for other agrochemical applications, including as herbicides and fungicides. nih.gov This expansion of focus within the agrochemical sector highlights the adaptability of the diacylhydrazine scaffold.

The table below illustrates the diverse range of biological activities and targets currently being explored for various N,N'-diacylhydrazine derivatives.

| Derivative Class | Biological Activity | Potential Target(s) |

| Cinnamic Acid Hybrids | Anticancer | Tubulin |

| Chitin Synthesis Inhibitors | Antifungal | Chitin Synthase |

| Pyrazole-Containing Derivatives | Insecticidal | Ecdysone Receptor |

| 2,4-Dichlorophenoxy Moieties | Herbicidal | Plant Growth Regulation Pathways |

This expansion of the biological target landscape underscores the significant untapped potential of N,N'-diacylhydrazines in both medicine and agriculture.

Synergistic Approaches: Combining Computational and Experimental Paradigms

The future of drug discovery for compounds like 2-(2-Naphthoyl)-1-(m-toluoyl)hydrazine will undoubtedly involve a close integration of computational and experimental methods. This synergistic approach can accelerate the identification and optimization of lead compounds, saving both time and resources.

In Silico Screening and Molecular Modeling: Computational techniques such as molecular docking and virtual screening can be used to predict the binding affinity of large libraries of virtual diacylhydrazine derivatives against a variety of biological targets. rsc.org This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in understanding the relationship between the chemical structure of a molecule and its biological activity. nih.gov By developing QSAR models for diacylhydrazines, researchers can predict the activity of novel analogues and guide the design of more potent compounds. nih.gov

Pharmacokinetic and Toxicity Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new diacylhydrazine derivatives. This early-stage assessment of a compound's drug-like properties is crucial for avoiding costly failures in later stages of development.

The integration of these computational approaches with traditional experimental techniques, such as chemical synthesis and biological assays, creates a powerful feedback loop for drug discovery. nih.gov Computational predictions can guide experimental work, while experimental results can be used to refine and validate computational models.

Translational Research Prospects and Pre-clinical Development

For any promising new therapeutic agent, the ultimate goal is translation from the laboratory to the clinic. For novel N,N'-diacylhydrazine derivatives, this will involve a rigorous pre-clinical development process.

Lead Optimization: Once a lead compound with desirable biological activity has been identified, it will undergo a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the molecule's structure and the evaluation of its performance in a variety of in vitro and in vivo models.

In Vivo Efficacy Studies: Promising lead compounds will be tested in animal models of disease to evaluate their efficacy and to determine their optimal dosing regimen. These studies are a critical step in demonstrating the therapeutic potential of a new drug candidate.

Safety and Toxicology Studies: A comprehensive battery of safety and toxicology studies will be required to ensure that any new diacylhydrazine therapeutic is safe for human use. These studies will assess the compound's potential for acute and chronic toxicity, as well as its effects on various organ systems.

The path from a promising lead compound to a clinically approved drug is a long and challenging one. However, for versatile chemical scaffolds like the N,N'-diacylhydrazines, the potential rewards are substantial. Continued research into the therapeutic potential of this class of compounds, including specific molecules like this compound, could lead to the development of novel treatments for a wide range of human diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-naphthoyl)-1-(m-toluoyl)hydrazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between acyl chlorides and hydrazine derivatives. For example, hydrazine hydrate can react with substituted acyl chlorides under reflux in methanol or ethanol. Key factors include:

- Solvent selection : Methanol or ethanol is preferred due to their polarity and ability to dissolve intermediates .

- Temperature control : Reflux at 60–80°C for 5–10 hours ensures complete reaction .

- Purification : Column chromatography (e.g., silica gel) and recrystallization (ethanol or methanol) are critical for isolating pure products .

Monitoring via TLC (5% methanol:chloroform) and adjusting stoichiometric ratios of reactants can mitigate side reactions and improve yield.

Q. Which spectroscopic techniques are essential for structural characterization, and what spectral markers confirm the compound’s identity?

- Methodological Answer :

- FT-IR : Look for absorption bands at ~3200–3300 cm⁻¹ (N–H stretching of hydrazine) and ~1650–1680 cm⁻¹ (C=O of naphthoyl/toluoyl groups) .

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 7.0–8.5 ppm for naphthyl and toluoyl rings).

- Hydrazine NH protons (δ 9.0–10.5 ppm, broad singlet) .

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 330–340 g/mol) and fragmentation patterns consistent with naphthoyl/toluoyl cleavage .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of hydrazine derivatives?

- Methodological Answer :

- Software tools : Use SHELXL for refinement, particularly for handling twinned crystals or high-resolution data. SHELXPRO can interface with macromolecular applications for complex cases .

- Conformer analysis : If NMR reveals multiple conformers (e.g., due to restricted rotation), compare experimental data with DFT-calculated structures to identify dominant conformations .

- Validation metrics : Cross-check R-factors, electron density maps, and hydrogen-bonding networks to ensure structural plausibility .

Q. What experimental strategies are effective in evaluating the hypoxia-selective cytotoxicity of hydrazine derivatives?

- Methodological Answer :

- Bioreductive activation : Design assays under hypoxic conditions (e.g., using anaerobic chambers) to test prodrug activation. Monitor cytotoxicity in hypoxic vs. normoxic cell lines (e.g., EMT6 murine carcinoma) .

- Enzyme profiling : Overexpress reductases (e.g., NADH:cytochrome b5 reductase) to identify activation pathways. Use enzymatic studies with purified NPR or xanthine oxidase to validate reductive cleavage mechanisms .

- DNA cross-linking assays : Quantify interstrand cross-links via alkaline comet assays or γ-H2AX staining to confirm mechanism of action .

Q. How can researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-technique correlation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, FT-IR can validate carbonyl presence if NMR signals are obscured by proton exchange .

- Dynamic effects : Account for tautomerism or solvent-dependent shifts by acquiring spectra in multiple solvents (DMSO-d₆ vs. CDCl₃) .

- Reference compounds : Compare data with structurally analogous aroylhydrazines (e.g., 5-hydroxy-1-(3-hydroxy-2-naphthoyl)-3,5-dimethyl-2-pyrazoline) to identify consistent spectral trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.